N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide
Description
N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2,6-difluorobenzyl group attached to the amide nitrogen. Fluorine substituents are known to influence lipophilicity, metabolic stability, and intermolecular interactions (e.g., hydrogen bonding or dipole effects), making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NOS/c13-9-3-1-4-10(14)8(9)7-15-12(16)11-5-2-6-17-11/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUUARVINHSXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide typically involves the condensation of 2,6-difluorobenzylamine with thiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Prodrug Activation Mechanisms
In broader thiophene carboxamide systems (e.g., nitrothiophene derivatives), prodrug activation via bacterial nitroreductases (e.g., NfsA/B ) has been demonstrated. These enzymes reduce nitro groups to reactive intermediates, enabling bactericidal activity . While this specific compound lacks a nitro group, analogous carboxamide derivatives may undergo hydrolysis or enzymatic modification, though no direct evidence is provided in the reviewed sources.
Key Reaction Parameters
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | DCC, DMAP, solvent (e.g., DMF) | Amide bond formation |
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides/sulfones |
| Reduction | LiAlH₄, inert atmosphere (e.g., dry ether) | Amines |
| Substitution | Nucleophiles (amines, thiols), polar aprotic solvents | Functionalized thiophene derivatives |
Challenges in Reaction Characterization
The provided sources lack detailed mechanistic studies or experimental data (e.g., reaction kinetics, intermediates) for this specific compound. Most insights are inferred from structurally similar thiophene derivatives or general carboxamide chemistry . Further research using spectroscopic or computational methods (e.g., DFT calculations) is needed to fully characterize its reactivity.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Anticancer Potential
N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets suggests it may inhibit specific enzymes or receptors involved in inflammatory pathways or cancer progression. Research indicates that thiophene derivatives can modulate key signaling pathways, leading to therapeutic effects against various diseases .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene-2-carboxamide have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
Material Science
Organic Semiconductors
this compound is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in electronic devices where efficient charge transport is required. The compound's unique structure contributes to its performance in these applications.
Industrial Chemistry
Synthesis Intermediate
In industrial settings, this compound serves as an intermediate in synthesizing other thiophene-based compounds. This role is crucial for producing various materials with tailored properties for specific industrial applications.
Case Studies
-
Anticancer Activity Assessment
A study evaluated the anticancer activity of various thiophene derivatives through the National Cancer Institute protocols. This compound showed significant growth inhibition against several human tumor cell lines, indicating its potential as a lead compound for cancer therapy . -
Antimicrobial Efficacy
Research demonstrated that this compound derivatives exhibited higher antibacterial activity compared to traditional antibiotics like Ampicillin. This suggests a promising avenue for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide with three structurally analogous compounds identified in the literature. Key differences in substituents, molecular properties, and inferred chemical behavior are highlighted.
N-{2-[(2,6-Dimethylphenyl){2-[(2-furylmethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}-2-thiophenecarboxamide
- Substituents: A 2,6-dimethylphenyl group replaces the 2,6-difluorophenyl moiety. Additional complexity: Incorporates a furylmethylamino group and a 4-methylphenylacetamide branch.
- The furan ring introduces oxygen-based heterocyclic interactions, which may enhance binding to certain biological targets. Increased steric bulk due to branched substituents could hinder membrane permeability or enzyme binding.
3-[(2,6-Dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide
- Substituents :
- 2,6-Dichlorophenyl methoxy group at the thiophene 3-position.
- A nitro group on the N-attached phenyl ring.
- Inferred Properties: Chlorine atoms (vs. fluorine) increase steric bulk and lipophilicity but reduce electronegativity. Notable Status: This compound is listed as discontinued, suggesting challenges in synthesis, stability, or efficacy .
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide
- Substituents :
- Sulfanyl (S-linked) 2,6-dichlorobenzyl group at the thiophene 3-position.
- 2,4-Difluorophenyl on the amide nitrogen.
- Inferred Properties :
- The sulfanyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).
- Dichlorobenzyl and difluorophenyl substituents create a highly halogenated structure, likely increasing molecular weight (430.32 g/mol) and lipophilicity compared to the target compound.
- Dual halogenation (Cl and F) may enhance binding affinity in hydrophobic pockets but could raise toxicity concerns.
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and target binding compared to bulkier chlorine substituents .
- Functional Group Impact : Sulfanyl (Compound 2.3) and nitro (Compound 2.2) groups introduce distinct reactivity profiles, with sulfur favoring coordination chemistry and nitro groups enabling redox activity.
- Steric Effects : Branched substituents (Compound 2.1) may reduce bioavailability, whereas linear fluorinated/chlorinated chains (Compounds 2.2–2.3) balance lipophilicity and steric accessibility.
Biological Activity
N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a difluorophenyl group and a carboxamide functional group. This structure contributes to its potential biological activity by allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes or receptors involved in inflammatory and cancer pathways, leading to therapeutic effects. For instance, it has been suggested that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can reduce the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cell lines .
Table 1: Anti-inflammatory Effects in Cell Lines
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 28.39 ± 0.03 | COX-2 |
| Indomethacin | 6.74 | COX-1 |
2. Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study: Anticancer Efficacy
In a study examining the effect of this compound on breast cancer cells, it was found to significantly inhibit cell proliferation with an IC50 value of approximately 15 μM after 48 hours of treatment. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
3. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. It was tested against various bacterial strains and demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 20 μg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiophene ring or difluorophenyl group can significantly alter the biological activity of the compound. For instance, increasing electron-withdrawing groups on the phenyl ring enhances anti-inflammatory activity while maintaining low toxicity profiles .
Q & A
Q. Q: What are the recommended synthetic routes for preparing N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide, and how can purity be optimized?
A:
- Synthesis : A common approach involves coupling thiophene-2-carbonyl chloride with 2,6-difluorobenzylamine in anhydrous acetonitrile under reflux (1–2 hours). This method is adapted from analogous carboxamide syntheses, such as N-(2-nitrophenyl)thiophene-2-carboxamide .
- Purification : Crystallization via solvent evaporation (e.g., acetonitrile) yields high-purity crystals. For impurities like unreacted precursors, reverse-phase HPLC or silica gel chromatography is recommended .
- Key Considerations : Use stoichiometric equivalents to minimize byproducts. Monitor reaction progress via TLC or LC-MS .
Structural Characterization
Q. Q: What crystallographic techniques are most effective for resolving the molecular structure of this compound, and what challenges arise during refinement?
A:
- Techniques : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to model non-hydrogen atoms, with H-atoms placed geometrically .
- Challenges : Disorder in the thiophene or difluorophenyl rings may occur. Address this by refining occupancy factors or applying restraints. Weak intermolecular interactions (C–H⋯O/S) require high-resolution data (<1.0 Å) for accurate modeling .
- Example : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings were 8.5–13.5°, highlighting conformational flexibility .
Biological Activity Profiling (Advanced)
Q. Q: How can researchers design assays to evaluate the antibacterial or antifungal potential of this compound?
A:
- Mechanistic Basis : Thiophene carboxamides often target microbial enzymes or DNA. For example, similar compounds disrupt bacterial cell walls via inhibition of penicillin-binding proteins .
- Assay Design :
- Contradictions : Some thiophene derivatives exhibit genotoxicity in mammalian cells, necessitating cytotoxicity screening (e.g., MTT assay) .
Computational Modeling & SAR Studies
Q. Q: What computational strategies are suitable for structure-activity relationship (SAR) studies of this compound?
A:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- SAR Parameters : Correlate substituent effects (e.g., fluorine position) with bioactivity. For example, 2,6-difluorophenyl groups enhance metabolic stability compared to non-fluorinated analogs .
- Docking Studies : Simulate binding to target proteins (e.g., herbicide-resistant ALS enzyme for agrochemical applications) .
Handling Data Contradictions
Q. Q: How should researchers address discrepancies in reported biological activities or crystallographic data for similar compounds?
A:
- Crystallographic Data : Cross-validate with multiple datasets (e.g., Cambridge Structural Database). If bond lengths/angles differ >3σ, re-examine data collection conditions (temperature, radiation source) .
- Biological Results : Replicate assays under standardized conditions. For example, antifungal activity variations may stem from differences in fungal strains or culture media .
- Case Study : Rufinamide (a structural analog) showed variable efficacy in seizure models due to species-specific pharmacokinetics .
Environmental & Safety Considerations
Q. Q: What protocols ensure safe handling and environmental compliance during research on this compound?
A:
- Hazard Classification : Classify as an environmentally hazardous solid (UN 3077) due to fluorinated aromatic components .
- Waste Management : Neutralize acidic/basic byproducts before disposal. Use activated carbon filters to capture volatile organics during synthesis .
- PPE : Wear nitrile gloves and FFP3 masks to prevent inhalation of crystalline dust .
Advanced Applications in Agrochemistry
Q. Q: Can this compound serve as a precursor for herbicidal agents, and what modifications enhance its activity?
A:
- Herbicidal Potential : The 2,6-difluorophenyl moiety is found in sulfonamide herbicides (e.g., flumetsulam), which inhibit acetolactate synthase (ALS) .
- Modifications : Introduce sulfonamide or triazolo groups to improve binding to ALS. For example, N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine derivatives showed high herbicidal efficacy .
- Field Trials : Assess photostability and soil persistence using LC-MS/MS to monitor degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
